![molecular formula C13H14FNO3 B2741208 (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid CAS No. 851882-87-6](/img/structure/B2741208.png)
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid
Übersicht
Beschreibung
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, also known as FBPPCA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperidine carboxylic acids and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, investigated its disposition and metabolism in humans. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, indicating significant metabolic processing. The study identified several metabolites, including an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring, highlighting the compound's extensive metabolism in humans (Renzulli et al., 2011).
Pharmacology and Pharmacokinetics
The pharmacodynamic and pharmacokinetic properties of CERC-301, another compound structurally related to (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, were characterized to guide dose selection in clinical trials for major depressive disorder. CERC-301, a selective N-methyl-D-aspartate receptor antagonist, demonstrated high binding affinity and efficacy in animal models, with no significant safety concerns raised in pharmacology and neurotoxicity studies (Garner et al., 2015).
Diagnostic Imaging Applications
Prostate Cancer Imaging : 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, evaluated for safety, sensitivity, and impact on patient management in biochemical recurrence of prostate cancer, showed promising results. The study demonstrated 18F-DCFPyL PET/CT's ability to localize recurrent prostate cancer, significantly influencing treatment decisions and management plans for patients (Rousseau et al., 2019).
Tumor Imaging : A study on 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F, explored its potential in tumor localization, comparing uptake levels with 18F-fluorodeoxyglucose in gliosarcoma models. The study indicated FACBC's potential as a PET tracer for tumor imaging, underscoring its utility in visualizing malignancies including prostate cancer, invasive ductal breast cancer, and invasive lobular breast cancer (Shoup et al., 1999).
Safety and Dosimetry in Clinical Trials
The safety and dosimetry of anti-18F-FACBC, a synthetic leucine amino acid analog used for evaluating the L-amino acid transport system in humans, were assessed. The study highlighted the compound's favorable dosimetry and imaging properties for clinical use, providing insights into its application in PET imaging for various malignancies (Nye et al., 2007).
Breast Cancer Therapy Response : A trial on 18F-fluciclovine, another analog of (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, investigated its ability to reflect changes in tumor burden resulting from neoadjuvant therapy in breast cancer. The strong correlation between changes in 18F-fluciclovine avidity and tumor response on pathology suggested its potential utility in evaluating treatment efficacy (Ulaner et al., 2017).
Eigenschaften
IUPAC Name |
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.